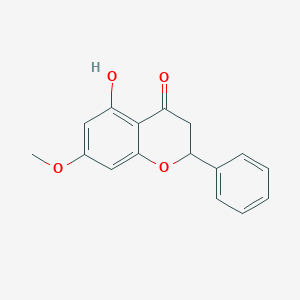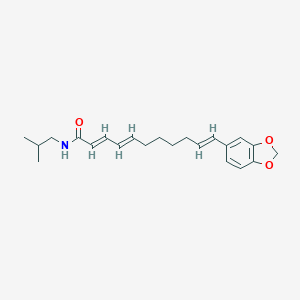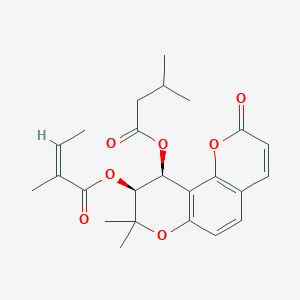
Pseudobaptigenin 7-rhamnoglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudobaptigenin 7-rhamnoglucoside is a flavonoid compound that is found in various plants. It has been studied for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Scientific Research Applications
1. Biosynthesis in Microbioreactors
Pseudobaptigenin 7-rhamnoglucoside plays a role in the biosynthesis of glycompounds, particularly in microbioreactors. Martins et al. (2018) developed magnetic cross-linked enzyme aggregates of rhamnopyranosidase, which are used for glycompounds biosynthesis. These have applications in food and pharmaceutical industries. The study focused on optimizing various factors like precipitants and temperature for efficient biosynthesis, using rhamnopyranosidase's activity in the hydrolysis of compounds including 4',5,7-trihydroxyflavanone-7-rhamnoglucoside (Martins, Albuquerque, Nunes, & Ribeiro, 2018).
2. Rhamnolipid Production and Applications
The production of rhamnolipids, which are rhamnose-containing glycolipid biosurfactants, is another application area. Maier and Soberón-Chávez (2000) described the biosynthesis of rhamnolipids by Pseudomonas aeruginosa, highlighting their potential industrial and environmental applications. These applications include production of fine chemicals, environmental remediation, and biological control agents. The study emphasized the complexity of the genetic regulatory system controlling their synthesis (Maier & Soberón-Chávez, 2000).
3. Effects on Apoptosis-Inducing Activity of Flavonoids
The addition of rutinoside (rhamnoglucoside) to flavonoids and its effect on their apoptosis-inducing activities in cells is another research focus. Chen et al. (2003) explored how rutinoside modification influences the apoptotic potential of flavonoids in HL-60 cells. The study provides insights into the molecular mechanisms of flavonoids and their derivatives in cell cycle regulation and apoptosis (Chen, Shen, & Lin, 2003).
4. Rhamnolipid Gene Regulation
Research by Reis et al. (2011) focused on the gene regulation involved in rhamnolipid production in Pseudomonas aeruginosa. This study provided a comprehensive review of the gene regulatory factors involved in rhamnolipid biosynthesis, which is crucial for industrial production and various applications (Reis, Pereira, Neves, & Freire, 2011).
properties
CAS RN |
25776-06-1 |
|---|---|
Product Name |
Pseudobaptigenin 7-rhamnoglucoside |
Molecular Formula |
C28H30O14 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3/t11-,19+,20-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
BYSWVDZWRHOULM-YSKKJLAQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
synonyms |
Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















